N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide
Description
N-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidin-5-one core substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a piperidine-1-carboxamide moiety. Its synthesis likely involves coupling 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with piperidine-based reagents, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-15-7-5-14(6-8-15)20-12-13(11-16(20)21)18-17(22)19-9-3-2-4-10-19/h5-8,13H,2-4,9-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTOHCNEEDDSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Formation of the Pyrrolidinone Moiety: The protected piperidine is then reacted with a suitable precursor to form the pyrrolidinone ring. This step often involves cyclization reactions under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide is reacted with the intermediate compound.
Deprotection and Final Coupling: The protecting group is removed, and the final coupling reaction is carried out to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on different physiological pathways and its potential therapeutic benefits.
Biological Research: It is used as a tool compound to study the mechanisms of action of related compounds and their effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrrolidinone Core
(a) Carbohydrazide Derivatives
- Compound 27: 1-(4-Methoxyphenyl)-5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide () Key Differences: Replaces the piperidine-1-carboxamide group with a carbohydrazide linked to an indole-derived moiety. Reported melting point: 203–204°C, suggesting stable crystalline packing due to planar indole and carbohydrazide groups .
(b) Pyridine-Based Carboxamides
- 1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide () Key Differences: Substitutes piperidine with a 4-methyl-2-pyridinyl group. Impact: The pyridine ring’s electron-withdrawing nature and aromaticity may alter solubility and binding affinity.
(c) Hydroxy-Substituted Piperidine Analogs
- 2-(2-Hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide () Key Differences: Incorporates a hydroxyethyl group on the piperidine ring.
Substituent Position and Electronic Effects
Spectroscopic Characteristics
- IR Spectroscopy: All analogs in show strong C=O stretches (~1700 cm⁻¹) and NH bands (~3200 cm⁻¹), confirming conserved amide and pyrrolidinone functionalities .
- NMR Data: The target compound’s 1H NMR would likely display signals for the methoxyphenyl (δ 3.8 ppm, singlet), pyrrolidinone protons (δ 2.5–3.5 ppm), and piperidine carboxamide (δ 1.5–2.0 ppm), similar to analogs in and .
Biological Activity
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, research applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a piperidine ring and a pyrrolidinone moiety, combined with a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 288.35 g/mol. The compound's unique structure contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like inflammation or cancer.
- Receptor Modulation: Interaction with neurotransmitter receptors could influence neurological pathways, potentially providing benefits in neurodegenerative diseases or psychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity: Preliminary studies suggest the compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties: It has been evaluated for pain relief mechanisms, possibly through modulation of pain pathways in the central nervous system.
- Anticancer Potential: The compound is being investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further development in oncology.
Comparative Studies
Comparative studies with similar compounds reveal the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-methylpiperidin-4-yl)carboxamide | Lacks methoxy group | Reduced anti-inflammatory effects |
| N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine | Chlorine substitution | Enhanced potency in certain assays |
| N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine | Fluorine substitution | Increased receptor binding affinity |
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Anti-inflammatory Effects: In a controlled animal model, the compound significantly reduced inflammation markers compared to a placebo group, suggesting its potential as an anti-inflammatory agent.
- Neuropharmacological Assessment: In vitro studies demonstrated that the compound could enhance neurotransmitter release in neuronal cultures, indicating possible applications in treating neurodegenerative diseases.
Q & A
What are the common synthetic pathways for synthesizing N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide and its structural analogs?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step processes starting with condensation reactions to construct the pyrrolidinone core. For example, analogs of related compounds are synthesized via:
Core Formation : Condensation of substituted aryl precursors (e.g., 4-methoxyphenyl derivatives) with pyrrolidinone intermediates.
Piperidine Coupling : Introduction of the piperidine-carboxamide moiety via carbodiimide-mediated coupling or nucleophilic substitution.
Functionalization : Methoxy or halogen substituents are added through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .
Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side products like over-alkylation or racemization.
What analytical techniques are recommended for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the pyrrolidinone carbonyl group) .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., 4-methoxyphenyl orientation) and detect impurities.
- HPLC-MS : Assess purity (>95%) and monitor degradation products under stress conditions (e.g., thermal, photolytic) .
Data Table :
| Technique | Key Parameters | Example Findings |
|---|---|---|
| XRD | Resolution: 0.8 Å | Confirmed chair conformation of piperidine ring |
| -NMR | δ 7.2–6.8 ppm (aryl protons) | Validated 4-methoxy substitution |
How can computational models like CoMFA or QSAR predict CB1 receptor antagonism in structural analogs?
Level: Advanced
Methodological Answer:
- Conformational Analysis : Use AM1 or DFT to identify energetically stable conformers of the compound. For CB1 antagonists, the Tg (trans-gauche) conformation of the pyrazole C3 substituent is critical for receptor binding .
- 3D-QSAR (CoMFA) : Develop models correlating steric/electrostatic fields with values. For example, a CoMFA model for SR141716 analogs achieved , highlighting the importance of the N1 aromatic ring in steric interactions .
- Docking Studies : Map the compound into CB1 receptor homology models to identify key residues (e.g., Lys192, Thr197) for hydrogen bonding.
What strategies improve metabolic stability and solubility of pyrrolidinone-containing carboxamides?
Level: Advanced
Methodological Answer:
- Solubility Enhancement :
- Metabolic Stability :
- Block CYP3A4 oxidation sites via fluorination or methylation of vulnerable positions (e.g., pyrrolidinone C5) .
- Use deuterated analogs to slow hepatic clearance without altering binding affinity.
Case Study : HTL22562 (a CGRP antagonist) achieved 1.6 Å resolution in X-ray co-crystallography, guiding modifications to eliminate CYP3A4 inhibition and enhance solubility .
How do structural modifications at the pyrrolidinone 3-position influence receptor selectivity?
Level: Advanced
Methodological Answer:
- Substituent Effects :
- Case Example : In peripherally restricted CB1 antagonists, a sulfonamide at C4 of the pyrazole ring reduced CNS penetration while maintaining potency (B/P ratio = 1/64) .
What in vivo models are suitable for evaluating the pharmacokinetic and efficacy profiles of this compound?
Level: Advanced
Methodological Answer:
- Pharmacokinetics :
- Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
